Sulfociprofloxacin

Description

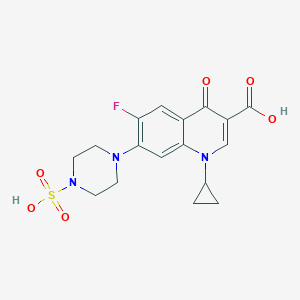

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLYZOYQWKDWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146939 | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105093-21-8 | |

| Record name | Sulfociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfociprofloxacin: A Technical Examination of its Primary Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is recognized primarily as a human metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] While its parent compound, Ciprofloxacin, exhibits potent broad-spectrum antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, this compound's own antibacterial efficacy is markedly reduced. This technical guide synthesizes available data on the primary function of this compound, focusing on its antibacterial activity, mechanism of action, and the experimental methodologies employed in its study. Quantitative data are presented to facilitate direct comparison with its parent compound.

Introduction

Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5][6][7] Its clinical efficacy is well-established for a variety of infections.[2] Following administration, Ciprofloxacin is metabolized in the human body, leading to the formation of several metabolites, including this compound.[1][3] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic and toxicological profile. This compound is distinguished by the addition of a sulfo group at the piperazine ring of the Ciprofloxacin structure.[1] This structural modification significantly impacts its biological function.

Primary Function: Antibacterial Activity

The principal role of this compound, in the context of its parent drug's application, is as a metabolite with significantly diminished antibacterial properties.[3] In vitro studies have demonstrated that this compound (also referred to as M2) possesses substantially less antibacterial activity compared to Ciprofloxacin.

Quantitative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species, providing a direct comparison with the parent compound, Ciprofloxacin. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

| Bacterial Species | This compound (M2) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | >128 | 0.125 - 1.0 |

| Escherichia coli | 64 - >128 | ≤0.008 - 0.03 |

| Pseudomonas aeruginosa | >128 | 0.06 - 1.0 |

| Klebsiella pneumoniae | 128 | ≤0.015 - 0.06 |

| Enterococcus faecalis | >128 | 0.25 - 1.0 |

| Proteus mirabilis | 128 | ≤0.015 - 0.03 |

Note: The MIC values for Ciprofloxacin are sourced from multiple studies for a general representation of its potency. The MIC values for this compound are based on available research data on ciprofloxacin metabolites.

Mechanism of Action

As a derivative of a fluoroquinolone, the presumed mechanism of action for any residual antibacterial activity of this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death.

However, the significantly higher MIC values of this compound indicate a substantially weaker interaction with these target enzymes compared to Ciprofloxacin. The structural alteration, namely the addition of the bulky and negatively charged sulfo group, likely hinders the molecule's ability to effectively bind to the enzyme-DNA complex.

Experimental Protocols

The following sections detail the generalized methodologies used to assess the primary function of fluoroquinolone metabolites like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

-

Prepare Mueller-Hinton Broth (MHB) as the growth medium.

-

Culture bacterial strains overnight and standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Serial Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

-

DNA Gyrase and Topoisomerase IV Inhibition Assays

To investigate the mechanism of action, in vitro assays are conducted to measure the inhibitory effect of this compound on its target enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and an appropriate assay buffer.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound to the reaction mixtures. A known DNA gyrase inhibitor (e.g., Ciprofloxacin) is used as a positive control.

-

-

Incubation:

-

Incubate the reactions at 37°C to allow for the supercoiling of the plasmid DNA by DNA gyrase.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).

-

-

Analysis:

-

Analyze the DNA topoisomers by agarose gel electrophoresis. The degree of supercoiling is observed by the migration pattern of the plasmid DNA. Inhibition is quantified by the decrease in the supercoiled form and an increase in the relaxed form with increasing concentrations of the inhibitor.

-

Conclusion

The primary function of this compound is that of a human metabolite of Ciprofloxacin with significantly attenuated antibacterial activity. Its core function, inherited from its parent compound, is the inhibition of bacterial DNA gyrase and topoisomerase IV, though this action is considerably weaker. The available quantitative data underscores its limited direct contribution to the overall antibacterial effect of Ciprofloxacin therapy. Further research into the potential for this and other metabolites to contribute to off-target effects or drug-drug interactions remains an area of interest for a complete understanding of Ciprofloxacin's pharmacological profile.

References

- 1. This compound | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Serum pharmacokinetics and in vitro antibacterial activity of pefloxacin, ofloxacin and ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

Sulfociprofloxacin: An In-depth Technical Examination of a Primary Ciprofloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the human body, leading to the formation of several metabolites. Among these, sulfociprofloxacin has been identified as a significant biotransformation product. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetic profile, and analytical quantification. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Ciprofloxacin is a widely prescribed antibiotic effective against a range of bacterial infections.[1] Its therapeutic efficacy is influenced by its pharmacokinetic properties, including its metabolism. The biotransformation of ciprofloxacin primarily involves modifications of its piperazinyl ring, resulting in at least four main metabolites: desethyleneciprofloxacin, oxociprofloxacin, formylciprofloxacin, and this compound.[2][3] While other metabolites are primarily excreted in urine, this compound is distinguished as the primary fecal metabolite.[2] Understanding the formation and excretion of this compound is crucial for a complete characterization of ciprofloxacin's disposition in the body and for assessing the potential for drug-drug interactions and off-target effects. The antibacterial activity of this compound is considered to be negligible.[4]

Formation and Pharmacokinetics of this compound

This compound is formed through the sulfonation of the piperazine moiety of the ciprofloxacin molecule.[5] This metabolic transformation occurs in the liver.[2] Following its formation, this compound is primarily eliminated from the body via fecal excretion.[2][6]

Quantitative Data on Ciprofloxacin Metabolism

While precise percentages for the conversion of ciprofloxacin to this compound are not extensively documented in the literature, studies on the overall metabolism of ciprofloxacin provide valuable context. Approximately 10-15% of a ciprofloxacin dose is eliminated as metabolites through both urine and feces.[3] The combined proportion of metabolized ciprofloxacin to the unchanged drug is approximately 15.78%.[4]

| Metabolite | Median Metabolite/Parent Ratio (IQR) | Primary Excretion Route |

| Desethylene ciprofloxacin | 5.86% (4.09–9.87)%[4] | Urine |

| Formyl ciprofloxacin | 4.08% (3.38–6.92)%[4] | Urine |

| Oxociprofloxacin | 5.91% (3.42–13.65)%[4] | Urine |

| This compound | Data not available | Feces [2][6] |

Table 1: Proportional Exposure of Ciprofloxacin Metabolites and Their Primary Excretion Routes.

| Parameter | Value | Reference |

| Total Ciprofloxacin Metabolites (Urine & Feces) | ~10-15% of dose | [3] |

| Unchanged Ciprofloxacin in Feces | 20-40% of dose | [6] |

| Ciprofloxacin Concentration in Feces (Day 7 of 500 mg BID) | 185 to 2,220 µg/g | [7] |

Table 2: Excretion Data for Ciprofloxacin and its Metabolites.

Analytical Methodology for this compound Quantification

The quantification of this compound in biological matrices, particularly in feces, necessitates a sensitive and specific analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering the required selectivity and sensitivity for complex biological samples.

Proposed Experimental Protocol: Quantification of this compound in Human Feces by LC-MS/MS

This section outlines a detailed, albeit proposed, protocol for the extraction and quantification of this compound from human fecal samples, based on established methods for similar analytes.

3.1.1. Sample Preparation and Extraction

-

Homogenization: Weigh approximately 0.5 g of a frozen fecal sample. Add a suitable buffer (e.g., phosphate-buffered saline) and homogenize thoroughly.

-

Protein Precipitation: To the homogenized sample, add a protein precipitating agent such as acetonitrile or methanol, containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins and solid debris.

-

Supernatant Collection: Carefully collect the supernatant for further processing.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column is a suitable choice for separating this compound from other matrix components.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.

3.1.3. Proposed Mass Spectrometry Parameters for this compound

Based on the structure of this compound (C₁₇H₁₈FN₃O₆S, molecular weight: 411.4 g/mol ) and the known fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed.[5][8]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) (Estimated) |

| This compound | 412.1 | [Proposed based on loss of SO₃] | [Proposed based on fragmentation of the piperazine ring] | [To be optimized] |

| Ciprofloxacin | 332.1 | 288.1 | 231.1 | [To be optimized] |

Table 3: Proposed MRM Transitions for this compound and Ciprofloxacin.

Note: The specific product ions and optimal collision energies for this compound would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Visualizations

Metabolic Pathway of Ciprofloxacin

References

- 1. eurofins.com [eurofins.com]

- 2. Changes in the pharmacokinetics of ciprofloxacin and fecal flora during administration of a 7-day course to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. forensicrti.org [forensicrti.org]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Sulfociprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin, also known as M2, is a primary human metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3][4] It is formed by the addition of a sulfo group to the piperazine ring of the parent molecule.[5] While possessing significantly less antibacterial activity than Ciprofloxacin, its characterization is crucial for comprehensive pharmacokinetic, toxicological, and drug metabolism studies.[2] This guide provides a detailed overview of a proposed synthetic pathway for this compound, comprehensive protocols for its analytical characterization, and a discussion of its presumed mechanism of action based on the known activity of its parent compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed physical properties for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | [5] |

| Molecular Formula | C₁₇H₁₈FN₃O₆S | [5] |

| Molecular Weight | 411.4 g/mol | [5] |

| CAS Number | 105093-21-8 | [6] |

| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | [5] |

| InChI Key | SDLYZOYQWKDWJG-UHFFFAOYSA-N | [5] |

| XLogP3 | 0.4 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 8 | [5] |

Synthesis of this compound

A definitive, publicly available protocol for the direct synthesis of this compound is not present in the literature, likely due to its primary availability as a metabolite and the proprietary nature of reference standard production. However, a plausible synthetic route can be proposed based on established principles of organic chemistry, specifically the sulfonation of secondary amines.

The proposed method involves the direct sulfonation of the N-4 position of the piperazine ring of Ciprofloxacin using a mild sulfonating agent, such as a sulfur trioxide-pyridine complex. This reagent is effective for sulfonating amines while being less harsh than alternatives like fuming sulfuric acid, which could degrade the quinolone core.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound by direct sulfonation of Ciprofloxacin.

Materials:

-

Ciprofloxacin (free base)

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

Anhydrous pyridine

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Ciprofloxacin (1 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.1 equivalents) to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.

-

Quenching: Carefully quench the reaction by slowly adding cold deionized water.

-

pH Adjustment: Adjust the pH of the aqueous solution to approximately 2-3 using 1M HCl. This will precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols are based on standard analytical techniques used for Ciprofloxacin and its derivatives.[7][8][9][10]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for identifying and quantifying this compound.

3.1.1. Experimental Protocol: HPLC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 HPLC or equivalent.

-

Column: Zorbax Eclipse XDB-C18 (100 mm × 4.6 mm, 3.5 µm).[11]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.8 mL/min.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.[11]

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B

-

-

Mass Spectrometer: Agilent 6470 LC/MS/MS or equivalent, with Electrospray Ionization (ESI) in positive mode.

-

Ion Transitions (MRM):

-

Precursor Ion (Q1): m/z 412.1 (for [M+H]⁺)

-

Product Ions (Q3): Monitor for characteristic fragments.

-

3.1.2. Expected Quantitative Data

| Parameter | Expected Value |

| Parent Ion [M+H]⁺ | m/z 412.1 |

| Major Fragment Ions | m/z 368.1 (loss of CO₂), m/z 332.1 (loss of SO₃), m/z 288.1 (further fragmentation of the quinolone core) |

| Retention Time | Expected to be shorter than Ciprofloxacin due to increased polarity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

3.2.1. Experimental Protocol: NMR Analysis

Objective: To confirm the structural integrity and the site of sulfonation.

Instrumentation & Conditions:

-

Spectrometer: Bruker DRX-300 MHz or higher.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) with a drop of D₂O to exchange labile protons.

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

3.2.2. Expected Spectral Features

Compared to the known spectrum of Ciprofloxacin, the following changes are anticipated for this compound:

| Nucleus | Ciprofloxacin Protons/Carbons (Approx. δ) | Expected Change in this compound |

| ¹H | Piperazine protons (~3.2 ppm, ~3.0 ppm) | Significant downfield shift of protons on the piperazine ring due to the electron-withdrawing sulfo group. |

| ¹H | Aromatic & Vinyl protons (~8.6, ~7.9, ~7.6 ppm) | Minor shifts expected. |

| ¹H | Cyclopropyl protons (~3.6, ~1.2, ~1.4 ppm) | Minimal to no change expected. |

| ¹³C | Piperazine carbons (~50 ppm, ~45 ppm) | Significant downfield shift of carbons adjacent to the sulfonate nitrogen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic absorption of infrared radiation.

3.3.1. Experimental Protocol: FTIR Analysis

Objective: To identify the presence of the sulfonic acid functional group.

Instrumentation & Conditions:

-

Spectrometer: Perkin-Elmer Spectrum Two FTIR or equivalent.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.

-

Scan Range: 4000 - 400 cm⁻¹.

3.3.2. Expected Absorption Bands

In addition to the characteristic peaks of the Ciprofloxacin backbone (e.g., C=O stretch of the ketone and carboxylic acid, C-F stretch, aromatic C=C stretches), new bands confirming sulfonation are expected.[8][12][13]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H Stretch | ~3400 (broad) | Carboxylic acid & Sulfo group |

| C=O Stretch | ~1707 | Carboxylic acid |

| C=O Stretch | ~1620 | Quinolone ketone |

| S=O Stretch | ~1350 (asymmetric) | Sulfonic acid |

| S=O Stretch | ~1170 (symmetric) | Sulfonic acid |

| S-O Stretch | ~1040 | Sulfonic acid |

| C-F Stretch | ~1043 | Fluoro group |

Mechanism of Action

This compound is known to have significantly weaker antibacterial activity compared to its parent compound.[2] The established mechanism of action for Ciprofloxacin and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and Topoisomerase IV.[14][15] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, Ciprofloxacin introduces breaks in the bacterial chromosome, leading to cell death.[14]

It is presumed that any residual antibacterial activity of this compound is exerted through this same pathway. The addition of the bulky, polar sulfo group to the piperazine moiety likely hinders the molecule's ability to effectively bind to the target enzymes, explaining its reduced potency.

Ciprofloxacin Signaling Pathway Diagram

Caption: Presumed mechanism of action via inhibition of DNA gyrase/Topoisomerase IV.

References

- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Sodium Salt - SRIRAMCHEM [sriramchem.com]

- 7. mdpi.com [mdpi.com]

- 8. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 15. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfociprofloxacin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sulfociprofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document details its chemical identity, including its CAS number and molecular weight, and delves into the methodologies for its analysis. It also explores the metabolic pathway of Ciprofloxacin leading to the formation of this compound, the mechanism of action of the parent compound, and the known biological activities of this metabolite. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of Ciprofloxacin, formed by the addition of a sulfo group to the piperazine ring.[1] This modification significantly alters the physicochemical properties of the parent drug.

| Property | Value | Source(s) |

| CAS Number | 105093-21-8 | [2] |

| Molecular Formula | C₁₇H₁₈FN₃O₆S | [2] |

| Molecular Weight | 411.4 g/mol | [2] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | [2] |

| Synonyms | Sulfo-ciprofloxacin, BAY-s 9435 | [2] |

Metabolism and Pharmacokinetics

This compound is one of the four main metabolites of Ciprofloxacin, alongside desethylene ciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[3] The metabolism of Ciprofloxacin primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key enzyme.[3][4] While Ciprofloxacin is largely excreted unchanged, approximately 10-15% of a dose is eliminated as metabolites.[5] this compound has been identified as the primary fecal metabolite of Ciprofloxacin.[6]

Metabolic Pathway of Ciprofloxacin

The biotransformation of Ciprofloxacin to its metabolites occurs through modifications of the piperazinyl group. The formation of this compound involves the sulfonation of the piperazine ring. While the specific enzymes catalyzing this sulfonation reaction are not extensively detailed in the available literature, the overall metabolic scheme is understood.

Experimental Protocols

Analytical Method for Quantification in Biological Matrices

The quantification of this compound, along with Ciprofloxacin and other metabolites, in biological samples is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

3.1.1. LC-MS/MS Method for Simultaneous Quantification

This section outlines a general procedure for the simultaneous quantification of multiple antibiotics, including Ciprofloxacin and its metabolites, in human plasma.

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

Biological Activity and Mechanism of Action

Antimicrobial Activity

The antimicrobial activity of this compound is reported to be negligible or significantly less than that of the parent compound, Ciprofloxacin.[5] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the literature, it is generally considered to have poor antibacterial efficacy. In contrast, other metabolites like oxociprofloxacin and formyl ciprofloxacin retain some antibacterial activity, comparable to norfloxacin against certain organisms.[5]

Mechanism of Action of Ciprofloxacin

The bactericidal action of Ciprofloxacin, the parent drug of this compound, is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and leading to the cessation of DNA replication and the generation of lethal double-strand breaks.[9][10]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is crucial for the decatenation of daughter chromosomes after replication. Inhibition by Ciprofloxacin prevents the segregation of replicated DNA, leading to cell death.[9][11]

The effect of this compound on these topoisomerases has not been extensively studied, but its reduced antibacterial activity suggests it is a much weaker inhibitor, if at all, compared to Ciprofloxacin.

Signaling Pathways

Research into the effects of fluoroquinolones on cellular signaling pathways is ongoing. Studies have primarily focused on the parent compound, Ciprofloxacin, and its potential effects beyond its antibacterial action, particularly in eukaryotic cells. There is currently no specific information available in the reviewed literature regarding the direct effects of this compound on any signaling pathways.

Conclusion

This compound is a key metabolite of Ciprofloxacin, predominantly found in feces. Its chemical and physical properties are well-defined, and analytical methods for its quantification are established. While the mechanism of action of its parent compound is thoroughly understood, the biological activity of this compound itself is considered minimal. This technical guide provides a foundational understanding of this compound for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research is warranted to fully elucidate the potential biological roles and interactions of this metabolite.

References

- 1. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofins.com [eurofins.com]

- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Sulfociprofloxacin in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is a recognized human metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[1][2] This technical guide delves into the current understanding of the biological role of this compound within the broader context of ciprofloxacin's metabolic fate. While specific kinetic data for this compound formation remains limited in publicly available literature, this document synthesizes existing knowledge on its generation, chemical nature, and physiological implications. This guide also outlines common experimental approaches for the analysis of ciprofloxacin and its metabolites, providing a framework for further research into the specific biotransformation pathways involving this compound.

Introduction to Ciprofloxacin Metabolism

Ciprofloxacin undergoes partial metabolism in the liver, primarily through modifications of its piperazinyl group.[3] This biotransformation results in the formation of at least four main metabolites: desethylene ciprofloxacin, oxociprofloxacin, formyl ciprofloxacin, and this compound.[4] These metabolites generally exhibit reduced antibacterial activity compared to the parent compound.[4] this compound, in particular, is considered to have negligible antibacterial activity.[4][5] The formation of metabolites like this compound is a crucial aspect of the drug's pharmacokinetics, influencing its clearance and potential for drug-drug interactions.

The Formation and Chemical Nature of this compound

This compound is structurally defined as ciprofloxacin with a sulfo group attached to the 4-position of the piperazine ring.[2] It is classified as an organosulfonic acid and is a recognized human urinary metabolite.[2]

While the precise enzymatic pathways leading to the formation of this compound are not yet fully elucidated, it is understood to be a product of Phase II metabolism. This phase typically involves the conjugation of a drug or its Phase I metabolite with an endogenous substrate, such as a sulfate group, to increase water solubility and facilitate excretion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈FN₃O₆S | [2] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | [2] |

| Role | Drug Metabolite, Human Urinary Metabolite | [2] |

Biological Role and Significance

The primary biological role of this compound appears to be detoxification and elimination of the parent drug, ciprofloxacin. The addition of the highly polar sulfo group significantly increases the water solubility of the molecule, which is a key step in preparing it for renal excretion.

Given its negligible antibacterial activity, the formation of this compound is a pathway of inactivation for ciprofloxacin.[4][5] From a clinical perspective, the extent of conversion to this compound and other metabolites can influence the overall efficacy and clearance rate of ciprofloxacin.

Quantitative Data on Ciprofloxacin Metabolism

Quantitative data on the formation kinetics of this compound specifically are scarce. However, studies on the overall metabolism of ciprofloxacin provide some context for the contribution of its various metabolites.

Table 2: Excretion of Ciprofloxacin and its Metabolites

| Route of Excretion | Form | Percentage of Dose |

| Urine | Unchanged Ciprofloxacin | ~60% |

| Metabolites (including this compound) | ~10-15% | |

| Feces | Unchanged Ciprofloxacin | ~15% |

Source:[5]

It has been reported that this compound, along with oxociprofloxacin, each account for approximately 3-8% of the total administered oral dose of ciprofloxacin.[3]

Experimental Protocols for Metabolite Analysis

The study of ciprofloxacin and its metabolites, including this compound, heavily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for their separation and quantification in biological matrices.

General Workflow for Ciprofloxacin Metabolite Quantification in Plasma

The following outlines a general experimental workflow for the analysis of ciprofloxacin and its metabolites from plasma samples.

Caption: General workflow for HPLC-based quantification of ciprofloxacin metabolites.

Key Methodological Considerations

-

Sample Preparation: Protein precipitation is a common and effective method for removing interfering proteins from plasma samples. Acetonitrile is frequently used for this purpose.

-

Chromatographic Separation: A C18 reverse-phase column is typically employed for the separation of ciprofloxacin and its metabolites. The mobile phase composition, often a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the parent drug and its metabolites.

-

Detection: UV detection is widely used due to the chromophoric nature of the quinolone ring. Fluorescence detection can offer higher sensitivity and selectivity.

Metabolic Pathway of Ciprofloxacin

The metabolic transformation of ciprofloxacin involves several key reactions targeting the piperazine moiety. The formation of this compound represents a sulfonation reaction.

Caption: Simplified metabolic pathway of ciprofloxacin.

Future Research Directions

The biological role of this compound in drug metabolism warrants further investigation. Key areas for future research include:

-

Identification of Specific Sulfotransferases (SULTs): Elucidating the specific SULT enzyme(s) responsible for the sulfonation of ciprofloxacin would provide a more complete picture of its metabolic pathway.

-

In Vitro Formation Kinetics: Conducting in vitro studies using human liver microsomes or recombinant SULT enzymes to determine the kinetic parameters (e.g., Km and Vmax) for this compound formation.

-

Pharmacokinetic Modeling: Developing more refined pharmacokinetic models that explicitly incorporate the formation and elimination of this compound to better predict ciprofloxacin's disposition in various patient populations.

-

Clinical Significance: Investigating the potential clinical implications of inter-individual variability in ciprofloxacin sulfonation, including its impact on drug efficacy and safety.

Conclusion

This compound is a significant, albeit antibacterially inactive, metabolite of ciprofloxacin. Its formation through sulfonation represents a key detoxification and elimination pathway for the parent drug. While a comprehensive understanding of its formation kinetics and the specific enzymes involved is still emerging, the available data underscores the importance of considering metabolic pathways in the overall pharmacological profile of ciprofloxacin. Further research in this area will be invaluable for optimizing the therapeutic use of this important antibiotic.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. This compound | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Adsorption Efficiency of Sulfonated Graphene Oxide for Ciprofloxacin Removal from Aqueous Solution: Insights from Density Functional Theory, Kinetics, Thermodynamics, and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Discovery and History of Sulfociprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, with a detailed focus on its primary metabolite, sulfociprofloxacin. Ciprofloxacin, a cornerstone in the treatment of numerous bacterial infections, undergoes metabolic transformation in the body, leading to the formation of several metabolites, including this compound. This document elucidates the synthesis of ciprofloxacin, its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and its pharmacokinetic profile. A significant section is dedicated to the formation, chemical properties, and biological activity of this compound, presenting quantitative data to facilitate a thorough understanding of the metabolite's role relative to the parent drug. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support researchers and professionals in the field of drug development.

Introduction

Ciprofloxacin is a synthetic, second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Since its introduction, it has become one of the most widely prescribed antibiotics globally for treating a variety of infections, including those of the urinary tract, respiratory system, and skin. The clinical efficacy of ciprofloxacin is intrinsically linked to its pharmacokinetic and metabolic profile. In humans, ciprofloxacin is partially metabolized into four main metabolites: desethyleneciprofloxacin (M1), this compound (M2), oxociprofloxacin (M3), and N-formylciprofloxacin (M4).[2] This guide will provide an in-depth exploration of the parent drug, ciprofloxacin, and will then focus on this compound, a significant human urinary and the primary fecal metabolite.[3][4]

Discovery and History of Ciprofloxacin

The development of ciprofloxacin is a significant milestone in the history of antimicrobial agents, stemming from the foundational discovery of quinolones.

-

1962: The journey began with the discovery of the first quinolone, nalidixic acid.

-

1980s: Scientists at Bayer Pharmaceuticals undertook a program to modify the structure of earlier fluoroquinolones. Their research culminated in the synthesis of ciprofloxacin.

-

1983: Ciprofloxacin was invented by Bayer.

-

1987: The US Food and Drug Administration (FDA) approved the oral formulation of ciprofloxacin.[5] The intravenous formulation followed in 1991.

A key structural modification in ciprofloxacin, the substitution of an ethyl group with a cyclopropyl group at the N-1 position of the quinolone ring, was found to dramatically enhance its antibacterial potency, particularly against Gram-negative pathogens.[6]

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin has been refined over the years, with several methods established for its efficient production. A common and widely recognized synthetic strategy begins with 2,4-dichloro-5-fluorobenzoyl chloride and involves the construction of the quinolone core, followed by the introduction of the piperazine substituent.

Representative Synthetic Pathway

A streamlined synthesis of ciprofloxacin can be achieved through a multi-step process that includes the formation of a key enamine intermediate, followed by cyclization and subsequent piperazine coupling. A proposed synthetic route is illustrated below.[6]

Caption: Proposed synthetic route of ciprofloxacin.

Detailed Experimental Protocol: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes a key step in a representative synthesis of a ciprofloxacin precursor.

Materials:

-

3-dimethylamino-acrylic acid methyl ester

-

Toluene

-

Triethylamine

-

2,4-dichloro-5-fluoro benzoyl chloride

-

Cyclopropylamine

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Acetone

Procedure:

-

Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes. After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for an additional 10 minutes at room temperature.

-

Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After completion, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

-

Ring Closure: Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

-

Heating and Isolation: Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.

-

Purification: Filter the solid, wash three times with water and three times with acetone, and then dry to afford the final product.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin inhibits the A subunit of DNA gyrase, which is responsible for the nicking and resealing of DNA strands to introduce negative supercoils. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated chromosomes, leading to a halt in cell division.

The selective toxicity of ciprofloxacin arises from its significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.

Caption: Mechanism of action of Ciprofloxacin.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Ciprofloxacin stock solution

-

2X GSTEB (Glycerol, SDS, Tris-EDTA, Bromophenol Blue) stop buffer/loading dye

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin to individual reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the 2X GSTEB stop buffer and chloroform/isoamyl alcohol.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[8]

Pharmacokinetics of Ciprofloxacin

The clinical utility of ciprofloxacin is supported by its favorable pharmacokinetic properties.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~70% | [9] |

| Time to Peak Concentration (Tmax) | 1-2 hours | [9] |

| Serum Half-life | 4-6 hours | [1] |

| Protein Binding | 20-40% | [1] |

| Volume of Distribution | 2-3 L/kg | [7] |

| Primary Route of Excretion | Renal | [7] |

Metabolism of Ciprofloxacin and the Formation of this compound

Ciprofloxacin is metabolized in the liver to a limited extent, with approximately 10-15% of an administered dose being excreted as metabolites.[2] Four primary metabolites have been identified, arising from modifications of the piperazinyl group: desethyleneciprofloxacin, this compound, oxociprofloxacin, and N-acetylciprofloxacin.[3]

This compound is formed by the sulfation of the piperazine ring of the ciprofloxacin molecule.[10] It is a notable metabolite, being the primary fecal metabolite and also found in urine.[3]

Caption: Metabolic pathway of Ciprofloxacin.[4]

Quantitative Analysis of Ciprofloxacin Metabolites

The relative abundance of ciprofloxacin and its metabolites can be quantified in biological fluids. The following table summarizes the percentage of the administered dose recovered in urine and feces.

| Compound | % of Dose in Urine (48h) | % of Dose in Feces (5 days) |

| Ciprofloxacin | 40-50% | 20-40% |

| Desethyleneciprofloxacin (M1) | ~2% | - |

| This compound (M2) | Shifts to a higher proportion in renal impairment | Primary fecal metabolite |

| Oxociprofloxacin (M3) | 3-4% | - |

| Total Metabolites | 10-15% | - |

Data compiled from multiple sources.[2][4]

Biological Activity of this compound

The microbiological activity of ciprofloxacin's metabolites is generally less than that of the parent drug.[3] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the literature, it is understood to have negligible antibacterial activity.[3] The other metabolites, such as oxociprofloxacin and N-acetyl-ciprofloxacin, exhibit microbial activities comparable to norfloxacin, and desethyleneciprofloxacin has activity comparable to nalidixic acid for certain organisms.[3]

Conclusion

Ciprofloxacin remains a clinically significant antibiotic due to its broad spectrum of activity and favorable pharmacokinetic profile. Its discovery and subsequent structural modifications represent a pivotal moment in the development of fluoroquinolones. The metabolism of ciprofloxacin leads to the formation of several metabolites, with this compound being a prominent product, particularly in fecal excretion. While this compound itself possesses minimal antibacterial activity, understanding its formation and elimination is crucial for a complete picture of ciprofloxacin's disposition in the body. This technical guide has provided a detailed overview of the history, synthesis, mechanism of action, and metabolism of ciprofloxacin, with a specific focus on this compound, to serve as a valuable resource for the scientific community. Further research into the specific biological effects and potential toxicities of individual metabolites will continue to enhance our understanding of this important class of antibiotics.

References

- 1. Extractive spectrophotometric methods for determination of ciprofloxacin in pharmaceutical formulations using sulfonephthalein acid dyes | Vietnam Journal of Chemistry [vjs.ac.vn]

- 2. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. idexx.dk [idexx.dk]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. idstewardship.com [idstewardship.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. This compound | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Sulfociprofloxacin: A Comprehensive Technical Review

Abstract:

Sulfociprofloxacin is a novel fluoroquinolone antibiotic currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and preliminary safety data. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of new antimicrobial agents.

Introduction

Fluoroquinolone antibiotics have long been a cornerstone in the treatment of a wide range of bacterial infections. However, the emergence of resistance has necessitated the development of new agents with improved efficacy and safety profiles. This compound is a next-generation fluoroquinolone characterized by a unique sulfonyl group modification, which is hypothesized to enhance its antibacterial activity and alter its pharmacokinetic properties. This whitepaper synthesizes the current understanding of this compound's pharmacological characteristics based on available preclinical data.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for the introduction of negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated bacterial chromosomes, ultimately leading to cell death.

The dual-targeting mechanism of this compound contributes to its potent bactericidal activity and may lower the frequency of resistance development compared to single-target agents.

Caption: Mechanism of action of this compound targeting DNA gyrase and topoisomerase IV.

In Vitro Antimicrobial Activity

The in vitro potency of this compound has been evaluated against a broad range of bacterial isolates, including both Gram-positive and Gram-negative organisms, as well as atypical pathogens. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: MIC Determination

-

Bacterial Strains: A panel of clinically relevant bacterial isolates is cultured on appropriate agar media.

-

Inoculum Preparation: Bacterial colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

An In-depth Technical Guide on the Speculated Mechanism of Action of Sulfociprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is a primary metabolite of the widely-used fluoroquinolone antibiotic, ciprofloxacin. It is formed by the sulfonation of the piperazine ring at the C-7 position. While the mechanism of action of ciprofloxacin is well-established, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, the specific mechanism of this compound is less understood. This technical guide synthesizes the available information to speculate on the mechanism of action of this compound, drawing upon the known structure-activity relationships of fluoroquinolones and the likely impact of its chemical modification. This guide also provides detailed experimental protocols to facilitate further research into the precise molecular interactions of this compound.

Introduction

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.[3][4] Upon administration, ciprofloxacin is metabolized in the liver, giving rise to several metabolites, including this compound.[5] this compound is structurally identical to ciprofloxacin, with the exception of a sulfo group (-SO3H) attached to the nitrogen at position 4 of the C-7 piperazine ring.

Studies have indicated that the metabolites of ciprofloxacin, including this compound, possess significantly reduced microbiological activity compared to the parent compound.[6] This guide aims to provide a detailed speculation on the mechanism behind this reduced activity, based on the established principles of fluoroquinolone pharmacology.

The Established Mechanism of Ciprofloxacin

To understand the mechanism of this compound, it is crucial to first comprehend the action of its parent compound, ciprofloxacin. Ciprofloxacin's primary targets are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] The process involves:

-

Binding to the Enzyme-DNA Complex: Ciprofloxacin does not bind to the enzyme or DNA alone, but rather to the transient complex formed during DNA replication and repair.

-

Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the site of the double-strand break created by the enzyme, forming a stable ternary complex (fluoroquinolone-enzyme-DNA).[3]

-

Inhibition of DNA Ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.

-

Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the release of toxic double-strand breaks, triggering the bacterial SOS response and ultimately apoptosis.

The following diagram illustrates the established signaling pathway for ciprofloxacin's mechanism of action.

Speculated Mechanism of Action of this compound

The addition of a bulky and negatively charged sulfo group to the piperazine ring of ciprofloxacin is hypothesized to significantly alter its interaction with the target enzymes, leading to its observed decrease in antibacterial activity.

3.1. Steric Hindrance at the Binding Site

The C-7 piperazine ring of fluoroquinolones is known to be crucial for their antibacterial potency and spectrum.[7] Modifications at this position can drastically affect the drug's ability to bind to the DNA gyrase and topoisomerase IV complex. The large sulfo group in this compound likely introduces significant steric hindrance, preventing the molecule from fitting optimally into the binding pocket of the enzyme-DNA complex. This would weaken the interaction and reduce the stability of the ternary complex.

3.2. Altered Electrostatic Interactions

The binding of fluoroquinolones to the enzyme-DNA complex is also influenced by electrostatic interactions. The negatively charged sulfo group would alter the overall charge distribution of the molecule. This change could lead to repulsive forces with negatively charged residues in the binding pocket of the enzyme or with the phosphate backbone of the DNA, further destabilizing the ternary complex.

3.3. Reduced Cellular Uptake

The addition of a highly polar sulfo group would increase the hydrophilicity of this compound compared to ciprofloxacin. While this might increase its solubility in aqueous environments, it could also hinder its ability to passively diffuse across the bacterial cell membrane, which is a lipid bilayer. Reduced intracellular concentrations of the drug would naturally lead to a decrease in its antibacterial efficacy.

The logical flow of this speculation is illustrated in the diagram below.

Data Presentation

Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the publicly available literature. However, qualitative descriptions of its activity relative to ciprofloxacin and its other metabolites have been reported.

| Compound | Metabolite | Antibacterial Activity Relative to Ciprofloxacin |

| Ciprofloxacin | Parent | High |

| This compound | M2 | Significantly less active[6] |

| Oxociprofloxacin | M3 | Less active[6] |

| Desethyleneciprofloxacin | M1 | Weak activity[6] |

| Formylciprofloxacin | M4 | Active (in the range of norfloxacin)[6] |

Experimental Protocols

To validate the speculated mechanism of action of this compound, a series of in-vitro experiments are required. The following are detailed methodologies for key experiments.

5.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

This compound

-

Ciprofloxacin (as a control)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of this compound and ciprofloxacin in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

5.2. DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of the test compound.[8][9]

-

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

This compound and ciprofloxacin

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Protocol:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or ciprofloxacin.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

-

5.3. Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibitory effect of the test compound.[10][11][12][13]

-

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA) as the catenated substrate

-

ATP

-

Assay buffer

-

This compound and ciprofloxacin

-

Agarose gel electrophoresis equipment

-

DNA staining agent

-

-

Protocol:

-

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compounds.

-

Start the reaction by adding topoisomerase IV and ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction and deproteinize the samples.

-

Separate the decatenated minicircles from the catenated network by agarose gel electrophoresis.

-

Stain and visualize the DNA. Inhibition is indicated by a decrease in the amount of decatenated minicircles.

-

The following diagram illustrates a hypothetical experimental workflow to test the antibacterial activity and mechanism of this compound.

Conclusion

The available evidence strongly suggests that this compound's reduced antibacterial activity compared to its parent compound, ciprofloxacin, is a direct consequence of the addition of a sulfo group at the C-7 piperazine ring. This modification likely introduces significant steric hindrance and alters the electrostatic profile of the molecule, thereby weakening its interaction with the bacterial DNA gyrase and topoisomerase IV-DNA complexes. Furthermore, the increased polarity of this compound may reduce its ability to penetrate the bacterial cell membrane.

Further research, employing the experimental protocols outlined in this guide, is necessary to provide quantitative data and a more definitive understanding of the molecular interactions of this compound. Such studies would not only elucidate the mechanism of this specific metabolite but also contribute to a broader understanding of the structure-activity relationships of fluoroquinolone antibiotics, which is crucial for the development of new and more effective antibacterial agents.

References

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. profoldin.com [profoldin.com]

- 10. inspiralis.com [inspiralis.com]

- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase IV decatenation assay. [bio-protocol.org]

- 13. inspiralis.com [inspiralis.com]

The Occurrence of Sulfociprofloxacin in Biological Systems: A Technical Guide

Disclaimer: Scientific literature indicates that Sulfociprofloxacin is a metabolite of the synthetic antibiotic Ciprofloxacin and does not occur naturally in biological systems. This guide, therefore, addresses its occurrence as a product of xenobiotic metabolism.

Introduction

This compound is a recognized human metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1] Following administration, Ciprofloxacin undergoes partial metabolism in the liver, leading to the formation of several metabolites, including this compound. This document provides a comprehensive overview of the presence of this compound in biological systems, detailing its detection, quantification, and the metabolic pathway of its formation. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Ciprofloxacin and its Metabolites

While specific quantitative data for this compound is sparse in publicly available literature, this section summarizes the known concentrations of the parent drug, Ciprofloxacin, in various biological matrices and the reported excretion percentages of its metabolites. It is important to note that this compound is considered the primary fecal metabolite of Ciprofloxacin.[1]

| Biological Matrix | Analyte | Dose | Concentration Range | Notes |

| Human Plasma | Ciprofloxacin | 500 mg (oral) | Peak: 1.9 - 2.8 µg/mL | Peak concentrations are typically reached 1 to 2 hours after oral administration.[2] |

| Human Urine | Ciprofloxacin | 500 mg (oral) | 174 µg/mL (minimum, day 7) | Approximately 40-50% of an oral dose is excreted as unchanged Ciprofloxacin in the urine.[2][3] |

| Ciprofloxacin Metabolites | Oral | 15% of dose | Represents the total percentage of metabolites, including this compound, excreted in urine within 24 hours.[4] | |

| Human Feces | Ciprofloxacin | 500 mg (oral) | 185 - 2,220 µg/g | Approximately 20-35% of an oral dose is recovered in the feces as the parent drug and metabolites within 5 days.[2][3] |

| This compound | Oral | Primary Fecal Metabolite | Specific concentration data is not readily available, but it is the main metabolite found in feces.[1] |

Metabolic Pathway: Formation of this compound

Ciprofloxacin is metabolized in the liver, primarily through modification of its piperazinyl group. The formation of this compound involves the addition of a sulfo group to the piperazine ring. While the specific enzymatic steps are not fully elucidated in all literature, cytochrome P450 enzymes, particularly CYP1A2, are known to be involved in the metabolism of Ciprofloxacin.[5]

Experimental Protocols: Detection and Quantification

The analysis of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a generalized protocol for the quantification of fluoroquinolone metabolites in human urine.

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate this compound from the urine matrix while removing interfering substances.

-

Materials:

-

Human urine sample

-

Internal Standard (IS) solution (e.g., a deuterated analog of Ciprofloxacin)

-

Formic acid

-

Methanol

-

Acetonitrile

-

Deionized water

-

Weak cation exchange (WCX) SPE cartridges

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

-

Procedure:

-

Centrifuge the urine sample to pellet any particulate matter.

-

Take a 1 mL aliquot of the supernatant and add the internal standard.

-

Acidify the sample by adding formic acid.

-

Condition the WCX SPE cartridge with methanol followed by deionized water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute this compound and other metabolites with a mixture of methanol, acetonitrile, and formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate this compound from other components and quantify it using mass spectrometry.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For Ciprofloxacin, a common transition is m/z 332.1 -> 231.1.[6] The transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

-

3. Data Analysis and Quantification

-